
(R)-2-(2-Methoxypyridin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(2-Methoxypyridin-4-yl)morpholine is a chiral compound that features a morpholine ring substituted with a methoxypyridine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Methoxypyridin-4-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine and morpholine.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by nucleophilic substitution with 2-methoxypyridine.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Methoxypyridin-4-yl)morpholine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Chemistry: Employing continuous flow chemistry to improve reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(2-Methoxypyridin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogenating agents or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxypyridine derivative, while substitution may yield a halogenated pyridine derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-(2-Methoxypyridin-4-yl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound may be used as a ligand in binding studies to understand protein-ligand interactions. Its chiral nature makes it valuable for studying enantioselective processes.
Medicine
In medicine, ®-2-(2-Methoxypyridin-4-yl)morpholine may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-2-(2-Methoxypyridin-4-yl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(2-Methoxypyridin-4-yl)morpholine: The enantiomer of the compound, which may have different biological activities.
2-(2-Methoxypyridin-4-yl)piperidine: A structurally similar compound with a piperidine ring instead of a morpholine ring.
2-(2-Hydroxypyridin-4-yl)morpholine: A derivative with a hydroxyl group instead of a methoxy group.
Uniqueness
®-2-(2-Methoxypyridin-4-yl)morpholine is unique due to its chiral nature and the presence of both a morpholine ring and a methoxypyridine group. This combination of features makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(2R)-2-(2-methoxypyridin-4-yl)morpholine |
InChI |
InChI=1S/C10H14N2O2/c1-13-10-6-8(2-3-12-10)9-7-11-4-5-14-9/h2-3,6,9,11H,4-5,7H2,1H3/t9-/m0/s1 |
Clé InChI |
UJBXXYYKWPLQAR-VIFPVBQESA-N |
SMILES isomérique |
COC1=NC=CC(=C1)[C@@H]2CNCCO2 |
SMILES canonique |
COC1=NC=CC(=C1)C2CNCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-Cyclohexylbenzo[d]thiazole-6-carboxamide](/img/structure/B14903865.png)
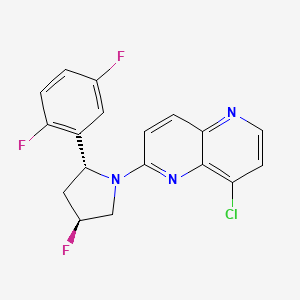
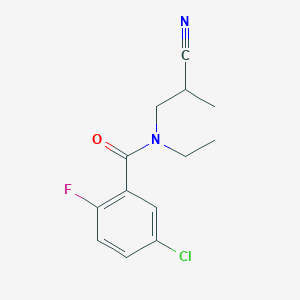
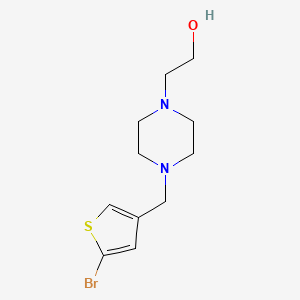
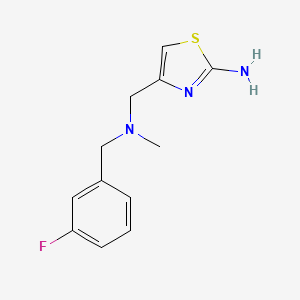

![4,4'-(2'-(Dicyclohexylphosphanyl)-[1,1'-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole)](/img/structure/B14903897.png)
![2-methoxy-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide](/img/structure/B14903898.png)
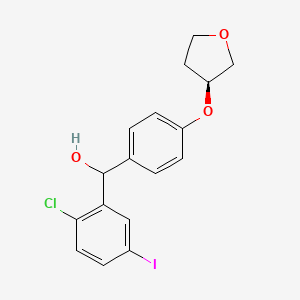
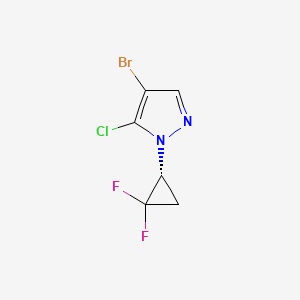
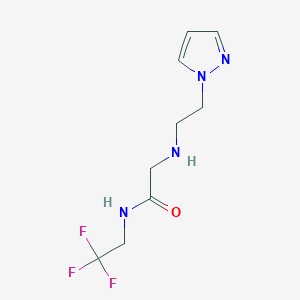
![6-(4-Methoxybenzyl)-3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B14903927.png)
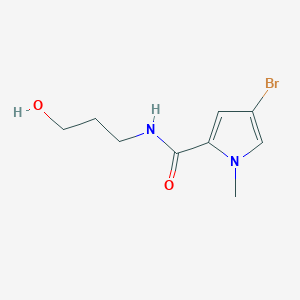
![tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B14903955.png)
